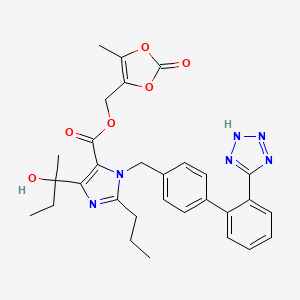
Benzoyl Chloride-13C7
Descripción general
Descripción
Benzoyl Chloride-13C7 is an organochlorine compound with the formula C7H5ClO . It is a colorless, fuming liquid with an irritating odor . It consists of a benzene ring (C6H6) with an acyl chloride (−C(=O)Cl) substituent .
Synthesis Analysis
Benzoyl chloride can be synthesized from benzotrichloride using either water or benzoic acid . Another method involves taking benzoic acid and thionyl chloride as raw materials, heating, stirring, and performing backflow reaction under the action of a catalyst .Molecular Structure Analysis
The molecular weight of Benzoyl Chloride-13C7 is 140.567 . The structure consists of a benzene ring with an acyl chloride substituent .Chemical Reactions Analysis
Benzoyl chloride reacts with water to produce hydrochloric acid and benzoic acid . It is a typical acyl chloride and reacts with alcohols to give the corresponding esters. Similarly, it reacts with amines to give the amide .Physical And Chemical Properties Analysis
Benzoyl Chloride-13C7 is a colorless liquid with a pungent odor . It has a boiling point of 197.2 °C and a melting point of -1 °C . It is practically insoluble in water .Safety And Hazards
Direcciones Futuras
Benzoyl Chloride-13C7 is mainly useful for the production of peroxides but is generally useful in other areas such as in the preparation of dyes, perfumes, pharmaceuticals, and resins . Future versions of the NIST Chemistry WebBook may rely on reaction search pages in place of the enumerated reaction displays .
Propiedades
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienecarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCCFISLVPSO-BNUYUSEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C](=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl Chloride-13C7 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

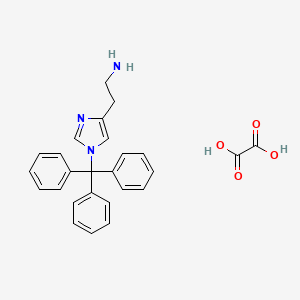
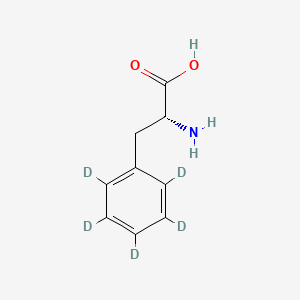


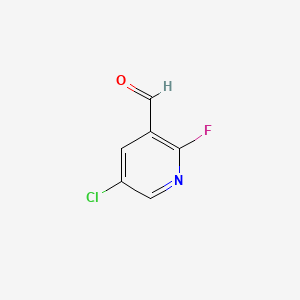
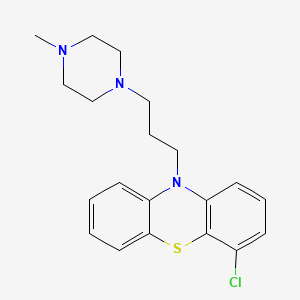
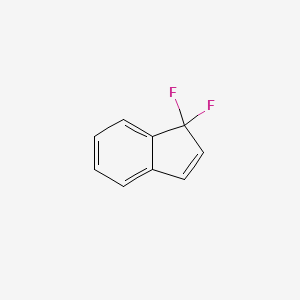
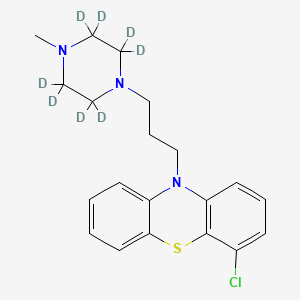
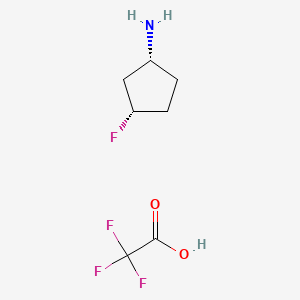
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)
